molecular formula C25H50 B8075495 9Z-Pentacosene CAS No. 69188-47-2

9Z-Pentacosene

Cat. No. B8075495
CAS RN: 69188-47-2
M. Wt: 350.7 g/mol
InChI Key: YJTCMKZGFBOKQS-ZPHPHTNESA-N
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Description

(9Z)-9-pentacosene is a natural product found in Antitrogus consanguineus and Reticulitermes flavipes with data available.

Scientific Research Applications

  • Insect Communication and Behavior : 9Z-Pentacosene plays a crucial role in insect communication. For instance, it's involved in the regulation of the chemical signature in ants, affecting interactions like grooming and antennation. This was demonstrated in a study where changes in the chemical signature of ants, induced by applying (Z)-9-tricosene (a compound similar to this compound), were perceived by other colony members, impacting their behavior (Meskali et al., 1995).

  • Sex Pheromones in Lepidoptera : this compound is a key component in the sex pheromones of various Lepidoptera species. It's used in combination with other compounds to attract males, as seen in the Korean population of Dioryctria abietella (Lee et al., 2021). This knowledge is crucial for developing pheromone traps for monitoring and controlling pest populations.

  • Role in Cuticular Hydrocarbons : In Drosophila species, this compound is a predominant cuticular hydrocarbon affecting courtship and mating behavior. It's genetically controlled and varies between species and sexes, influencing mate recognition and isolation (Liimatainen & Jallon, 2007).

  • Pest Management Applications : The understanding of this compound's role in insect behavior has applications in pest management. For example, the optimization of pheromone lures containing this compound derivatives has been studied for monitoring fir coneworm infestations, providing a foundation for more effective pest control strategies (Strong et al., 2007).

properties

IUPAC Name

(Z)-pentacos-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-25H2,1-2H3/b19-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTCMKZGFBOKQS-ZPHPHTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51865-00-0
Record name 9-Pentacosene, (9Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051865000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-PENTACOSENE, (9Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF7R5C51EW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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